ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ester in the presence of a strong acid catalyst.
Chlorination and Methylation: The chromen-2-one core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Esterification: Finally, the propanoate ester is formed by reacting the intermediate with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for diseases where chromen-2-one derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate depends on its interaction with biological targets. The chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The vinylbenzyl group may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-methylbenzyl)oxy]-2H-chromen-3-yl}propanoate: Similar structure but with a methyl group instead of a vinyl group.
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-ethylbenzyl)oxy]-2H-chromen-3-yl}propanoate: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate is unique due to the presence of the vinyl group, which can participate in additional chemical reactions, providing a versatile handle for further functionalization. This makes it a valuable compound for the development of new derivatives with potentially enhanced biological activities or material properties.
Properties
Molecular Formula |
C24H23ClO5 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H23ClO5/c1-4-16-6-8-17(9-7-16)14-29-22-13-21-19(12-20(22)25)15(3)18(24(27)30-21)10-11-23(26)28-5-2/h4,6-9,12-13H,1,5,10-11,14H2,2-3H3 |
InChI Key |
HOBUYJPODNXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C=C)Cl)C |
Origin of Product |
United States |
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